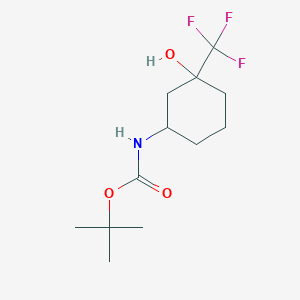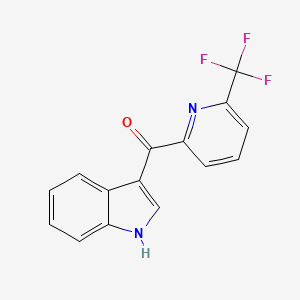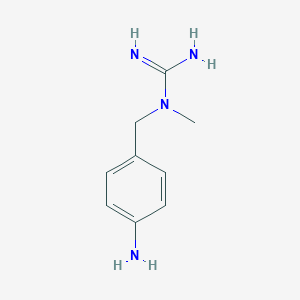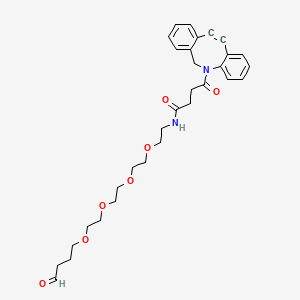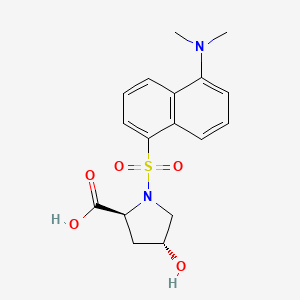
n-Dansyl-trans-4-hydroxy-l-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Dansyl-trans-4-hydroxy-l-proline: is a derivative of trans-4-hydroxy-l-proline, which is an isomer of hydroxyproline. This compound is used as a chiral building block in the production of various pharmaceuticals, including neuroexcitatory kainoids and antifungal echinocandins . The dansyl group, a fluorescent moiety, is often used in biochemical applications for labeling and detection purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Dansyl-trans-4-hydroxy-l-proline typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of trans-4-hydroxy-l-proline is protected using a suitable protecting group to prevent unwanted reactions.
Dansylation: The protected trans-4-hydroxy-l-proline is then reacted with dansyl chloride in the presence of a base such as triethylamine. This step attaches the dansyl group to the nitrogen atom of the proline ring.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of trans-4-hydroxy-l-proline can be achieved through microbial fermentation using engineered strains of Escherichia coli. These strains are optimized to enhance the production of trans-4-hydroxy-l-proline by manipulating metabolic pathways and fermentation conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-Dansyl-trans-4-hydroxy-l-proline can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the carbonyl group in the proline ring.
Substitution: The dansyl group can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the dansyl group under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Substituted dansyl derivatives are the major products.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral building block in the synthesis of pharmaceuticals .
- Employed in the preparation of chiral ligands for enantioselective reactions .
Biology:
Medicine:
Industry:
Mécanisme D'action
Molecular Targets and Pathways: n-Dansyl-trans-4-hydroxy-l-proline exerts its effects primarily through its interaction with enzymes and receptors in biological systems. The dansyl group allows for the detection and tracking of the compound in biochemical assays. The hydroxyl group in the proline ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
trans-4-Hydroxy-l-proline: A major constituent of collagen, used in the synthesis of various pharmaceuticals.
trans-3-Hydroxy-l-proline: Another isomer of hydroxyproline with similar applications.
Uniqueness: n-Dansyl-trans-4-hydroxy-l-proline is unique due to the presence of the dansyl group, which imparts fluorescent properties. This makes it particularly useful in biochemical applications for labeling and detection, setting it apart from other hydroxyproline derivatives .
Propriétés
Numéro CAS |
35026-16-5 |
|---|---|
Formule moléculaire |
C17H20N2O5S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(2S,4R)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-18(2)14-7-3-6-13-12(14)5-4-8-16(13)25(23,24)19-10-11(20)9-15(19)17(21)22/h3-8,11,15,20H,9-10H2,1-2H3,(H,21,22)/t11-,15+/m1/s1 |
Clé InChI |
KPMHEEJRFWEAKY-ABAIWWIYSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC(CC3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


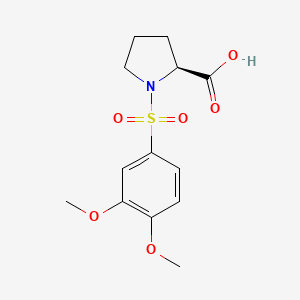
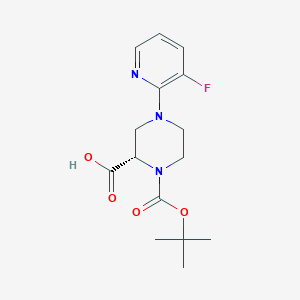
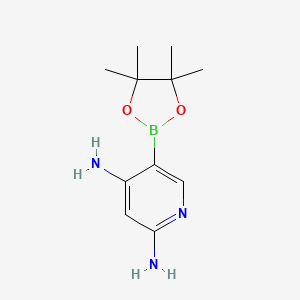

![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
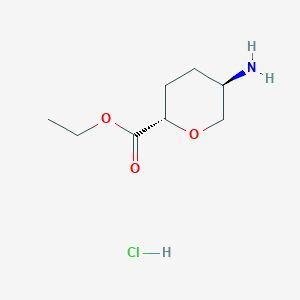
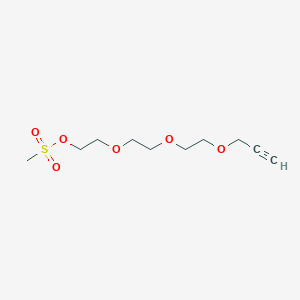
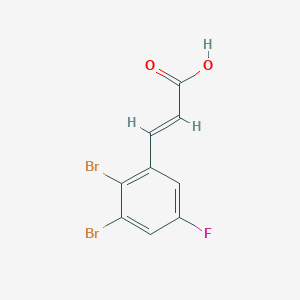
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
